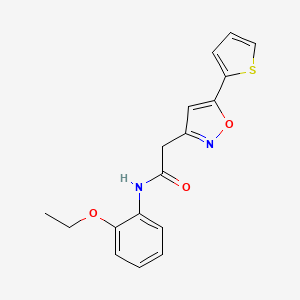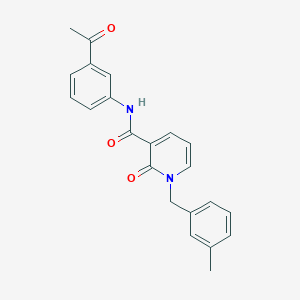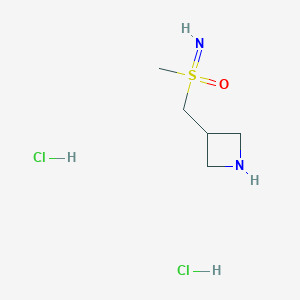![molecular formula C26H23N3O7S B2492133 ethyl 4,5-dimethyl-2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate CAS No. 1005108-98-4](/img/structure/B2492133.png)
ethyl 4,5-dimethyl-2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals characterized by their complex structures and potential for various applications, including pharmaceuticals and materials science. Research on similar compounds often focuses on their synthesis, molecular structure, chemical reactions, and properties to explore their potential uses.
Synthesis Analysis
Synthetic routes for related compounds typically involve multi-step chemical reactions, starting from simpler precursors. For example, compounds with similar structural features have been synthesized using amination methods, involving key steps like condensation reactions and the use of specific catalysts to achieve the desired structure (Idhayadhulla, Kumar, & Nasser, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry, alongside X-ray crystallography for solid-state structures. These techniques provide detailed information about the arrangement of atoms and the molecular geometry (Singh, Baboo, Rawat, & Gupta, 2013).
Chemical Reactions and Properties
The reactivity of these compounds can be influenced by their functional groups, leading to various chemical transformations. Studies have shown that similar compounds can undergo reactions such as cycloaddition, nucleophilic substitution, and more, depending on their specific functional groups and conditions applied (Moroz et al., 2018).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline form, are determined through experimental studies. These properties are crucial for understanding the compound's stability, solubility, and suitability for further applications (Rangnekar & Mavlankar, 1991).
Chemical Properties Analysis
Chemical properties like acidity, basicity, reactivity towards other chemical entities, and potential for forming derivatives are essential for the compound's applications in synthesis and material science. Computational studies, including density functional theory (DFT), are often used to predict these properties and understand the compound's behavior in different chemical environments (Singh et al., 2013).
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with complex structures similar to the one mentioned are synthesized through various organic reactions, including 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones, leading to substituted pyrrolo[3,2-d]isoxazoles. The structures of such compounds are often confirmed using techniques like single-crystal X-ray analysis, showcasing their potential for diverse chemical and physical properties (Moroz et al., 2018).
Molecular Interactions and Chemical Reactivity
Research into the molecular interactions and chemical reactivity of these compounds involves spectroscopic analysis and quantum chemical approaches. For example, a study on ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate explored its geometrical, spectral, and thermodynamic properties using density functional theory (DFT), highlighting the molecule's potential for forming dimers through hydrogen bonding and its suitability for nonlinear optical (NLO) applications (Singh et al., 2013).
Potential Applications
The functionalization of thiophene derivatives, as seen in the synthesis of compounds like ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, suggests applications in developing new materials with specific properties. Such compounds are characterized by various spectroscopic techniques, indicating their potential use in material science (Idhayadhulla et al., 2010).
Advanced Materials Development
The introduction of acceptor groups and copolymerization in compounds containing thiophene units can significantly affect their electrochemical and electrochromic properties. Studies on novel donor–acceptor type monomers show potential applications in organic electronics, particularly in developing materials with desirable optical and electronic properties (Hu et al., 2013).
Propriétés
IUPAC Name |
ethyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7S/c1-4-35-26(32)19-14(2)15(3)37-25(19)27-23(30)20-21(16-10-12-18(13-11-16)29(33)34)28(36-22(20)24(27)31)17-8-6-5-7-9-17/h5-13,20-22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILNZZSEIZWHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2492057.png)

![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)


![N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2492064.png)
![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)

![7-Fluoro-2-methyl-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2492071.png)
![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)